2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol - 1206995-88-1

2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol

Catalog Number: EVT-2505211
CAS Number: 1206995-88-1
Molecular Formula: C16H19N5O
Molecular Weight: 297.362
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

Compound Description: This compound features a pyrazolo[3,4-d]pyrimidine core, similar to the compound of interest. It was structurally characterized using single-crystal X-ray diffraction and analyzed for its intermolecular interactions. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol. The differences lie in the substituents at the 1 and 4 positions of the pyrazolo[3,4-d]pyrimidine ring. []

2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one derivatives

Compound Description: This series of compounds represents a class of potent phosphoinositide 3-kinase inhibitors. They are characterized by a pyrazolo[3,4-d]pyrimidine moiety linked to a quinazolinone ring system. [, ]

Relevance: While these compounds share the pyrazolo[3,4-d]pyrimidine core with 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol, they exhibit significant structural differences in their substitution patterns and the presence of the quinazolinone moiety. [, ]

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide and 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide

Compound Description: These compounds are pyrazolo[3,4-d]pyrimidine derivatives with N-oxide functionality at the 5-position. Their reactivity and transformations under various reaction conditions were extensively studied. [, ]

Relevance: These compounds highlight the reactivity and potential transformations associated with the pyrazolo[3,4-d]pyrimidine scaffold present in 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol. [, ]

Compound Description: This compound belongs to the pyrido(2,3-d)pyrimidine class, known for its tyrosine kinase and thymidylate synthase inhibitory potential. []

Relevance: Although this compound belongs to the pyrido(2,3-d)pyrimidine class and not the pyrazolo[3,4-d]pyrimidine class of 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol, both compounds are structurally related as fused pyrimidine derivatives and were investigated for cytotoxic activity. []

1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: This series of compounds, containing the pyrazolo[3,4-d]pyrimidine core, were designed and synthesized for their potential cytotoxic activity. []

Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidine structure with 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol. The presence of various substituents on the pyrazolo[3,4-d]pyrimidine scaffold in these compounds offers insights into structure-activity relationships. []

N(4)-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

Compound Description: This class of compounds features diverse N(4)-substitutions on the pyrazolo[3,4-d]pyrimidine ring. Their hydrogen-bonding patterns and crystal structures were investigated. []

Relevance: These compounds offer insights into the structural features and potential intermolecular interactions of substituted pyrazolo[3,4-d]pyrimidines, relevant to understanding the properties of 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol. []

Compound Description: These models, incorporating pyrazolo[3,4-d]pyrimidine, purine, and 7-deazapurine moieties connected by butylidene linkers, were studied for their conformational preferences and intramolecular interactions. []

Relevance: This research provides valuable information about the conformational behavior and intermolecular interactions of pyrazolo[3,4-d]pyrimidine derivatives, which could be relevant to understanding the conformational landscape and potential interactions of 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol. []

Pyrazolo[3,4-d]pyrimidines containing amino acid moieties

Compound Description: This group of compounds, featuring amino acid moieties attached to the pyrazolo[3,4-d]pyrimidine core, were synthesized and evaluated for their anticancer and radioprotective activities. []

Relevance: These compounds demonstrate the potential of pyrazolo[3,4-d]pyrimidine derivatives as biologically active agents, suggesting possible avenues for exploring the biological activity of 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol. []

4,6-dimethylthio-1-[3-(4,6-dimethylthio-2H-pyrazolo[3,4-d]pyrimidin-2-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine and 1-[4-(4-methoxy-6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl]-5-methyl-6-methylthio-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: These compounds are flexible pyrazolo[3,4-d]pyrimidine-based models with propyl and butyl linkers, respectively. Their crystal structures were investigated to study the impact of linker length on intermolecular interactions. []

Relevance: These compounds illustrate the influence of linker length on the packing and intermolecular interactions of pyrazolo[3,4-d]pyrimidine derivatives, which could be helpful for studying the solid-state properties of 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol. []

N-[(9-methyl-5,6-dihydronaphtho[1′,2′:4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine and 1-(9-methyl-5,6-dihydronaphtho[1′,2′:4,5]thieno[2,3-d]pyrimidin-11-yl)-6-phenyl-1,5,-dihydropyrazolo[3,4-d]pyrimidin-4-one

Compound Description: These substituted pyrazolo[3,4-d]pyrimidine derivatives were tested for their antiproliferative activity and effects on antioxidant enzymes. []

Relevance: These compounds showcase the potential of diversely substituted pyrazolo[3,4-d]pyrimidines as anticancer agents. Their study provides valuable information for developing structure-activity relationships, which can guide further exploration of the biological activity of 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol. []

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9) and is being studied for its potential in treating Alzheimer’s disease. []

Relevance: This compound exemplifies the potential of pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents and highlights the structural diversity achievable within this class of compounds. While BAY 73-6691 targets PDE9, its structural similarity to 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol suggests that exploring the biological activity of the latter compound could be worthwhile. []

6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide

Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor and is being investigated for its use in treating respiratory diseases. [, , ]

Relevance: While this compound shares the pyrazolo[3,4-d]pyrimidine core with 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol, it exhibits significant structural differences in its substitution patterns and the presence of the quinazolinone moiety. [, , ]

1-methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetyl-piperazin-l-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl)-amide (A-770041)

Compound Description: This compound is an orally bioavailable, selective inhibitor of Lck, a tyrosine kinase involved in T-cell signaling. It is being investigated for its potential to prevent organ transplant rejection. []

Relevance: This compound exemplifies the potential of pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents targeting specific kinases. While A-770041 targets Lck, its structural similarity to 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol suggests that exploring the biological activity of the latter compound, potentially against different kinase targets, could be promising. []

Pyrazolopyrimidine nucleoside derivatives

Compound Description: This series of compounds, synthesized from 5-amino-1-(9-methyl-5,6-dihydronaphtho[1′,2′:4,5]thieno[2,3-d]pyrimidin-11-yl)-1H-pyrazole-4-carbonitrile, were tested for antiviral activity against the H5N1 virus. []

Relevance: These compounds demonstrate the antiviral potential of pyrazolopyrimidine derivatives, highlighting the versatility of this scaffold in medicinal chemistry. Although their specific structures differ from 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol, they offer valuable insights into exploring the biological applications of pyrazolopyrimidine-based compounds. []

Properties

CAS Number

1206995-88-1

Product Name

2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol

IUPAC Name

2-methyl-2-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol

Molecular Formula

C16H19N5O

Molecular Weight

297.362

InChI

InChI=1S/C16H19N5O/c1-11-6-4-5-7-13(11)21-15-12(8-19-21)14(17-10-18-15)20-16(2,3)9-22/h4-8,10,22H,9H2,1-3H3,(H,17,18,20)

InChI Key

QIZHIABUBSPCFK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NC(C)(C)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.